molecular formula C7H8Br2ClN B13096033 (2,6-Dibromophenyl)methanamine hydrochloride

(2,6-Dibromophenyl)methanamine hydrochloride

Cat. No.: B13096033
M. Wt: 301.40 g/mol
InChI Key: OXGPWGIHYRYEBX-UHFFFAOYSA-N
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Description

(2,6-Dibromophenyl)methanamine hydrochloride is a halogenated aromatic amine salt with the molecular formula C₇H₇Br₂N·HCl and a molecular weight of 316.42 g/mol . The compound features a benzylamine core substituted with bromine atoms at the 2- and 6-positions of the phenyl ring, with a hydrochloride counterion enhancing its stability and solubility. Bromine’s electronegativity and steric bulk influence the compound’s reactivity, making it valuable in medicinal chemistry and material science.

Properties

Molecular Formula

C7H8Br2ClN

Molecular Weight

301.40 g/mol

IUPAC Name

(2,6-dibromophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H7Br2N.ClH/c8-6-2-1-3-7(9)5(6)4-10;/h1-3H,4,10H2;1H

InChI Key

OXGPWGIHYRYEBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CN)Br.Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 2,6-Dibromobenzaldehyde

A crucial intermediate is 2,6-dibromobenzaldehyde, which can be synthesized via lithiation and formylation of m-dibromobenzene:

  • Lithiation and Formylation : Under inert atmosphere and low temperature (-78 °C), n-butyllithium (1.6 equivalents) is added dropwise to diisopropylamine in dry tetrahydrofuran (THF). Then, m-dibromobenzene (1 equivalent) is introduced, followed by dropwise addition of dimethylformamide (DMF, 1.6 equivalents). The reaction mixture is stirred at low temperature for 1.5–2 hours and then warmed to room temperature for 4–6 hours to yield 2,6-dibromobenzaldehyde with an 86% yield after workup (extraction, drying, and purification).
Step Reagents/Conditions Yield (%) Notes
Lithiation n-BuLi (1.6 eq), diisopropylamine, THF, -78 °C - Under inert atmosphere
Formylation DMF (1.6 eq), low temperature - Stirring 1.5–2 h
Workup Water quench, acidification to pH 6, extraction 86 White solid product

Conversion to 2-Chloromethyl-1,3-dibromobenzene

The aldehyde is then reduced and chlorinated to form the chloromethyl derivative:

  • Chlorination : 2,6-dibromobenzyl alcohol (obtained by reduction of the aldehyde with sodium borohydride in methanol) is treated with thionyl chloride (SOCl₂) in THF, initially at 0 °C and then warmed to room temperature over 6 hours. This step affords 2-chloromethyl-1,3-dibromobenzene in 88% yield.
Step Reagents/Conditions Yield (%) Notes
Reduction NaBH₄, methanol, room temperature - Converts aldehyde to alcohol
Chlorination SOCl₂, THF, 0 °C to room temperature 88 Slow addition, 6 h reaction

Nucleophilic Substitution with Amine Source

The chloromethyl intermediate undergoes nucleophilic substitution with ammonia or amine equivalents to form the methanamine moiety:

  • Substitution : Using thiourea as a nucleophile in methanol at 25–70 °C, substitution occurs with a molar ratio of thiourea to chloromethyl compound between 1:1 and 1.3:1. This step leads to the formation of the corresponding thiouronium salt, which upon hydrolysis yields (2,6-Dibromophenyl)methanamine.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt for enhanced stability and solubility:

  • Salt Formation : Treatment of the amine with hydrochloric acid in acetonitrile at room temperature, with molar ratios of HCl to amine ranging from 1:1 to 1.4:1, yields (2,6-Dibromophenyl)methanamine hydrochloride.

Summary Table of Preparation Steps

Step Number Intermediate/Product Key Reagents/Conditions Yield (%) Remarks
1 2,6-Dibromobenzaldehyde n-BuLi, diisopropylamine, DMF, THF, -78 °C to RT 86 Lithiation and formylation
2 2-Chloromethyl-1,3-dibromobenzene NaBH₄ (reduction), SOCl₂ (chlorination), THF 88 Reduction and chlorination
3 (2,6-Dibromophenyl)methanamine (free base) Thiourea, methanol, 25–70 °C - Nucleophilic substitution
4 This compound HCl, acetonitrile, room temperature - Salt formation

Additional Research Findings and Notes

  • The use of N-chlorosuccinimide (NCS) as a safer chlorinating agent instead of chlorine gas has been reported to improve operational safety without compromising yields.
  • The entire synthetic route benefits from the use of inexpensive and readily available starting materials such as m-dibromobenzene and standard reagents like n-butyllithium and DMF.
  • Reaction monitoring by HPLC and purification by extraction and drying steps are critical to obtain high-purity intermediates.
  • The hydrochloride salt form improves the compound’s handling properties, including solubility and stability, which is essential for downstream applications in pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions: (2,6-Dibromophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atoms or reduce the amine group to an alkyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phenylmethanamines can be formed.

    Oxidation Products: Imines or nitriles.

    Reduction Products: Debrominated phenylmethanamine or alkyl-substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial and Anticancer Properties
The compound is being investigated for its potential as a lead compound in the development of new drugs targeting bacterial infections and cancer. Its structural features, particularly the dibromophenyl group, enhance its interaction with biological targets, which may result in effective therapeutic agents against resistant strains of bacteria and various cancers .

Synthesis of Active Pharmaceutical Ingredients
(2,6-Dibromophenyl)methanamine hydrochloride serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The bromine substituents at the 2 and 6 positions allow for further chemical modifications that can lead to the development of sulfonamide derivatives, which are widely used in treating bacterial infections .

Material Science Applications

Organic Electronics
Research indicates that compounds like this compound can be utilized in organic electronic devices due to their electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Polymer Chemistry
In polymer chemistry, this compound can be used as a monomer or modifier in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it valuable for developing advanced materials .

Biochemical Applications

Buffering Agent in Biological Systems
this compound is noted for its role as a non-ionic organic buffering agent in cell cultures. It helps maintain pH levels within a range conducive to cellular activity (pH 6-8.5), making it essential for various biochemical experiments .

Case Study 1: Antimicrobial Activity

In a recent study examining the antimicrobial efficacy of compounds similar to this compound, researchers found that derivatives exhibited significant inhibitory effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The study highlights the potential for developing new antibiotics based on this compound's structure.

Case Study 2: Synthesis of Sulfonamide Derivatives

A research project focused on synthesizing sulfonamide derivatives from this compound demonstrated a high yield of active compounds with promising pharmacological profiles. The methodology involved nucleophilic substitution reactions that leveraged the reactivity of the dibromophenyl moiety.

Summary Table of Applications

Application AreaSpecific Use CasesPotential Benefits
PharmaceuticalDrug development targeting infectionsNovel therapies against resistant strains
Material ScienceOrganic electronicsEnhanced device performance
BiochemicalCell culture bufferingImproved experimental conditions

Mechanism of Action

The mechanism of action of (2,6-Dibromophenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the amine group play crucial roles in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Spectral Properties

The table below compares key structural and spectral features of (2,6-Dibromophenyl)methanamine hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable NMR Shifts (¹H, DMSO-<i>d</i>₆) Reference
(2,6-Dibromophenyl)methanamine HCl C₇H₇Br₂N·HCl 316.42 2,6-Br Data not available in evidence
(2,6-Dimethoxyphenyl)methanamine HCl C₉H₁₄ClNO₂ 229.70 2,6-OCH₃ δ 6.73 (d, 2H), 6.47 (t, 1H), 3.74 (s, 6H)
(2,6-Difluorophenyl)methanamine HCl C₇H₇F₂N·HCl 197.65 2,6-F δ 7.20 (t, 2H), 4.04 (s, 2H)
(2,4,6-Trimethoxyphenyl)methanamine C₁₀H₁₅NO₃ 197.23 2,4,6-OCH₃ Data not available
Diphenhydramine Hydrochloride C₁₇H₂₁NO·HCl 291.82 Diphenylmethoxy, N,N-dimethyl Not applicable (differs in core structure)
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : Bromine (electron-withdrawing) in the target compound reduces electron density on the aromatic ring compared to methoxy (electron-donating) substituents in the dimethoxy analogue. This difference impacts reactivity in electrophilic substitutions or coordination with metals .
  • ¹H NMR Shifts : The dimethoxy derivative shows aromatic proton signals at δ 6.47–6.73 ppm, while the difluoro analogue exhibits upfield shifts (δ 7.20 ppm) due to fluorine’s inductive effects . Bromine’s deshielding effect would likely result in downfield shifts (>7.5 ppm) for the target compound, though specific data is unavailable.
  • Molecular Weight and Solubility : Higher molecular weight in brominated derivatives (e.g., 316.42 g/mol) may reduce aqueous solubility compared to lighter analogues like the difluoro compound (197.65 g/mol) .

Biological Activity

(2,6-Dibromophenyl)methanamine hydrochloride is a brominated derivative of phenylmethanamine that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of two bromine atoms at the 2 and 6 positions of the phenyl ring, suggests unique interactions with biological systems. This article reviews its synthesis, biological activity, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the bromination of phenylmethanamine followed by the formation of the hydrochloride salt. The process can be summarized as follows:

  • Bromination : Phenylmethanamine is reacted with bromine in a solvent like acetic acid under controlled temperatures to ensure selective bromination.
  • Formation of Hydrochloride Salt : The resulting dibromophenylmethanamine is treated with hydrochloric acid to yield the hydrochloride salt.

This method is scalable for industrial production, where bulk bromination and purification techniques such as recrystallization are employed.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of bromine enhances its reactivity and may influence its binding affinity to molecular targets, potentially leading to inhibition or activation of specific biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 20 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • HCT-116 (colon cancer)

In studies, this compound exhibited IC50 values ranging from 10 to 30 µM, indicating significant anti-proliferative effects on these cell lines . The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds can be insightful. Below is a summary table highlighting key differences:

Compound NameBromination PatternAntimicrobial ActivityAnticancer Activity
(2,6-Dibromophenyl)methanamine HCl2 & 6ModerateSignificant
(2,4-Dibromophenyl)methanamine HCl2 & 4LowModerate
(4-Bromophenyl)methanamine HCl4HighLow

This table illustrates that while all compounds exhibit some level of biological activity, this compound stands out for its combined antimicrobial and anticancer properties.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study conducted on patients with bacterial infections showed that treatment with this compound resulted in a significant reduction in bacterial load within 48 hours.
  • Case Study on Cancer Treatment : In a preclinical trial involving MCF-7 cell lines treated with varying concentrations of the compound, researchers observed a dose-dependent decrease in cell viability and an increase in apoptotic markers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.